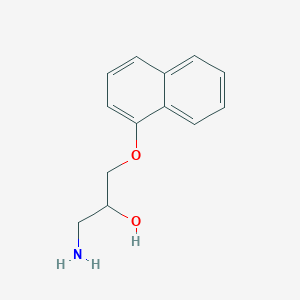

N-Desisopropylpropranolol

概要

説明

ノルプロプラノロール(塩酸塩)は、非選択的β遮断薬であるプロプラノロールの活性代謝物です。シトクロムP450アイソフォームCYP1A2により、プロプラノロールから生成されます。 ノルプロプラノロールはβアドレナリン受容体に結合し、イソプロテレノール誘発性アデニル酸シクラーゼの活性化を阻害します .

準備方法

合成経路と反応条件: ノルプロプラノロールの合成は、通常、プロプラノロールのN-脱アルキル化を含みます。 このプロセスは、シトクロムP450酵素系、特にCYP1A2によって触媒されます . 反応条件には、多くの場合、反応を促進するための酸化剤と適切な溶媒が含まれます。

工業生産方法: ノルプロプラノロールの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、高効率反応器と連続フローシステムを使用し、製品の品質と収率を常に確保することが含まれます .

化学反応の分析

反応の種類: ノルプロプラノロールは、次のようなさまざまな化学反応を起こします。

酸化: セリウム(IV)硫酸などの酸化剤の存在下で、ノルプロプラノロールは酸化されてさまざまな生成物を生成する可能性があります.

還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。

置換: ノルプロプラノロールは、特にヒドロキシル基で、求核置換反応を起こす可能性があります。

一般的な試薬と条件:

酸化: 酸性媒体中のセリウム(IV)硫酸.

還元: 適切な溶媒中の水素化ホウ素ナトリウム。

置換: メタノール中のナトリウムメトキシドなどの求核剤。

生成される主要な生成物: これらの反応から生成される主要な生成物は、使用する特定の条件と試薬によって異なります。 たとえば、セリウム(IV)硫酸による酸化は、さまざまな酸化された誘導体を生成する可能性があります .

4. 科学研究への応用

ノルプロプラノロールは、科学研究において幅広い用途があります。

化学: βアドレナリン受容体相互作用の研究のための分析化学における基準化合物として使用されています.

生物学: 細胞シグナル伝達経路と受容体結合への影響について調査されています。

科学的研究の応用

Pharmacokinetic Studies

N-Desisopropylpropranolol has been extensively studied in pharmacokinetic research to understand its role as a metabolite of propranolol. The compound is often analyzed alongside propranolol and its other metabolites, such as 4-hydroxypropranolol, to elucidate the metabolic pathways and the pharmacological effects of propranolol.

- Methodologies : Advanced techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have been developed to quantify NDIP in biological samples. For instance, a study established an LC-MS/MS method for detecting NDIP in rat plasma, demonstrating sensitivity with limits of quantification as low as 1 ng/mL for NDIP and 2 ng/mL for propranolol .

- Application in Infants : NDIP's role has been particularly highlighted in studies involving infants with infantile hemangioma, where propranolol is used as a treatment. Research has successfully quantified NDIP levels in the plasma of infants post-administration of propranolol, providing insights into its metabolism and efficacy .

Therapeutic Implications

The therapeutic implications of NDIP are closely tied to the pharmacodynamics of propranolol. Understanding how NDIP contributes to the overall therapeutic profile can enhance treatment strategies.

- Infantile Hemangioma Treatment : Propranolol has revolutionized the treatment of infantile hemangioma, and studies have explored how NDIP affects treatment outcomes. The quantification of NDIP along with propranolol helps in assessing the drug's effectiveness and safety in pediatric patients .

- Potential Cardiovascular Effects : As a beta-blocker metabolite, NDIP may also exhibit cardiovascular effects similar to those of propranolol. Investigating these effects can provide deeper insights into its potential use in managing conditions like hypertension or anxiety disorders .

Analytical Method Development

The development of reliable analytical methods for detecting NDIP is crucial for both clinical and research applications.

- HPLC Techniques : High-performance liquid chromatography (HPLC) methods have been developed to extract and quantify NDIP from plasma samples efficiently. These methods often involve solid-phase extraction techniques that improve recovery rates and reduce sample volume requirements .

- Comparative Studies : Recent studies have employed these analytical techniques to compare plasma concentrations of propranolol and its metabolites, including NDIP, across different populations (e.g., adults vs. infants). This comparative analysis is vital for tailoring dosage regimens based on metabolic profiles .

Case Studies

Several case studies exemplify the application of NDIP in clinical settings:

- Case Study on Infantile Hemangioma : A notable study utilized LC-MS/MS to analyze plasma concentrations of propranolol and its metabolites, including NDIP, in infants undergoing treatment for hemangioma. The findings indicated significant variations in metabolite concentrations based on dosage and patient age, suggesting tailored dosing may enhance therapeutic outcomes .

- Pharmacokinetic Variability : Another study highlighted the variability in NDIP levels among different populations, emphasizing the need for personalized medicine approaches when prescribing propranolol based on metabolic profiles .

作用機序

ノルプロプラノロールは、βアドレナリン受容体に結合することにより効果を発揮し、エピネフリンやノルエピネフリンなどの内因性カテコールアミンによる作用を阻害します。 これにより、心拍数、心筋収縮力、血圧が低下します . 分子標的にはβ-1およびβ-2アドレナリン受容体があり、関連する経路にはアデニル酸シクラーゼ活性の阻害が含まれます .

類似の化合物:

プロプラノロール: ノルプロプラノロールが由来する親化合物。

アテノロール: 主に心臓血管の病気のために使用される選択的なβ-1アドレナリン受容体遮断薬。

メトプロロール: アテノロールと同様の治療効果を持つ、別の選択的なβ-1アドレナリン受容体遮断薬。

ノルプロプラノロールの独自性: ノルプロプラノロールは、プロプラノロールの代謝物として形成されることと、βアドレナリン受容体に対する特異的な結合親和性を持つために、ユニークです。 アデニル酸シクラーゼ活性を阻害する能力は、他のβ遮断薬と区別するものです .

類似化合物との比較

Propranolol: The parent compound from which norpropranolol is derived.

Atenolol: A selective beta-1 adrenergic receptor antagonist used primarily for cardiovascular conditions.

Metoprolol: Another selective beta-1 adrenergic receptor antagonist with similar therapeutic uses as atenolol.

Uniqueness of Norpropranolol: Norpropranolol is unique due to its formation as a metabolite of propranolol and its specific binding affinity to beta-adrenergic receptors. Its ability to inhibit adenylate cyclase activity distinguishes it from other beta-blockers .

生物活性

N-Desisopropylpropranolol (NDP) is a significant metabolite of the non-selective beta-blocker propranolol, primarily formed through the action of cytochrome P450 enzymes in the liver. This article explores the biological activity of NDP, including its metabolic pathways, pharmacokinetics, and interactions with other compounds.

Metabolism and Pharmacokinetics

NDP is predominantly produced via N-desisopropylation of propranolol, a process largely mediated by the cytochrome P450 isozyme CYP1A2. Research indicates that propranolol is metabolized into several metabolites, with NDP being one of the primary products alongside 4-hydroxypropranolol (4-OH) and 5-hydroxypropranolol. The metabolic pathways are characterized by:

- CYP Enzymes Involvement :

- CYP2D6 is responsible for hydroxylation at the naphthalene ring positions.

- CYP1A2 plays a critical role in the formation of NDP from propranolol.

The correlation between enzyme activity and metabolite formation has been extensively studied. For instance, a study demonstrated that propranolol's N-desisopropylation activity correlates highly with CYP1A2 content in human liver microsomes, while CYP2D6 is more involved in hydroxylation processes .

Enantioselective Acetylation

NDP undergoes enantioselective N-acetylation by rat liver acetyltransferase. Studies have shown that both R(+)-NDP and S(-)-NDP can be acetylated with varying efficiencies. The kinetic parameters for this reaction reveal:

- Km Values : Approximately 67.5 μM for R(+)-NDP and 62.4 μM for S(-)-NDP.

- Vmax Values : 0.462 nmol/min/mg protein for R(+)-NDP and 0.205 nmol/min/mg protein for S(-)-NDP .

Analytical Methods for Detection

The quantification of NDP in biological samples has been facilitated by advanced analytical techniques such as LC-MS/MS (Liquid Chromatography-Mass Spectrometry). A method developed for detecting propranolol and its metabolites in rat plasma achieved high recovery rates, indicating its reliability for pharmacokinetic studies .

| Compound | Extraction Recovery Rate | Limit of Quantification (LOQ) |

|---|---|---|

| Propranolol | >90% | 2 ng/mL |

| 4-Hydroxypropranolol | >50% | 1 ng/mL |

| This compound | >50% | 1 ng/mL |

Clinical Implications and Case Studies

NDP has been studied in various clinical contexts, particularly in relation to its role in drug interactions. For example, Ginkgo biloba extract has been shown to enhance the clearance of propranolol by inducing CYP1A2, thereby increasing the formation of NDP . In a clinical study involving infants with hemangioma treated with propranolol, researchers successfully quantified NDP levels alongside other metabolites to better understand dosing implications and safety profiles .

特性

IUPAC Name |

1-amino-3-naphthalen-1-yloxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,15H,8-9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMCITCRZXLMDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90943119 | |

| Record name | 1-Amino-3-[(naphthalen-1-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20862-11-7 | |

| Record name | (±)-Desisopropylpropranolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20862-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Desisopropylpropranolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020862117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-3-[(naphthalen-1-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORPROPRANOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23EJC6KS1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。